molecular formula C24H18BrNO B5532010 6-(4-Bromophenyl)-1-methyl-3,4-diphenyl-1,2-dihydropyridin-2-one

6-(4-Bromophenyl)-1-methyl-3,4-diphenyl-1,2-dihydropyridin-2-one

Cat. No.: B5532010
M. Wt: 416.3 g/mol
InChI Key: OCPMAKWAHINSDP-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-1-methyl-3,4-diphenyl-1,2-dihydropyridin-2-one is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a bromophenyl group, a methyl group, and two phenyl groups attached to a dihydropyridinone core. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-1-methyl-3,4-diphenyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a bromophenyl derivative with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as toluene or dioxane, and the reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-1-methyl-3,4-diphenyl-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridinone core to a fully saturated pyridinone.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while substitution reactions can produce a variety of substituted dihydropyridinones.

Scientific Research Applications

6-(4-Bromophenyl)-1-methyl-3,4-diphenyl-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of new therapeutic agents, particularly in the treatment of cardiovascular diseases.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-1-methyl-3,4-diphenyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, dihydropyridines are known to interact with calcium channels, affecting calcium ion flow and influencing cellular processes . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Bromophenyl)-1-methyl-3,4-diphenyl-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and its dihydropyridinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6-(4-bromophenyl)-1-methyl-3,4-diphenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrNO/c1-26-22(18-12-14-20(25)15-13-18)16-21(17-8-4-2-5-9-17)23(24(26)27)19-10-6-3-7-11-19/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPMAKWAHINSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=C(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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